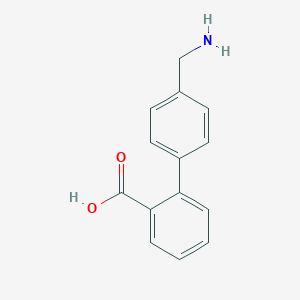

4'-(Aminomethyl)-biphenyl-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

The synthesis of 4'-(Aminomethyl)-biphenyl-2-carboxylic acid can be achieved through several methods:

Catalytic Hydrogenation: This method involves the catalytic hydrogenation of 4-cyanobenzoic acid.

Amination: Another approach is the amination of 4-chloromethylbenzoic acid or 4-bromomethylbenzoic acid.

Reduction: The reduction of 4-formylbenzoic acid oxime in the presence of a base can also yield this compound.

化学反応の分析

4'-(Aminomethyl)-biphenyl-2-carboxylic acid undergoes various chemical reactions:

Oxidation: It can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitutions, due to the presence of the amino group.

Common reagents used in these reactions include hydrogen gas for hydrogenation, bases for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学的研究の応用

4'-(Aminomethyl)-biphenyl-2-carboxylic acid has several scientific research applications:

作用機序

The antifibrinolytic action of 4'-(Aminomethyl)-biphenyl-2-carboxylic acid is similar to that of aminocaproic acid. It works by inhibiting the activation of plasminogen to plasmin, an enzyme responsible for the breakdown of fibrin clots . This inhibition helps in stabilizing clots and preventing excessive bleeding.

類似化合物との比較

4'-(Aminomethyl)-biphenyl-2-carboxylic acid is often compared with other antifibrinolytic agents such as aminocaproic acid and tranexamic acid. While all these compounds share a similar mechanism of action, this compound is noted for its higher potency in inhibiting fibrinolysis .

Similar Compounds

Aminocaproic Acid: Another antifibrinolytic agent used to control bleeding.

Tranexamic Acid: A more potent antifibrinolytic agent compared to aminocaproic acid.

生物活性

4'-(Aminomethyl)-biphenyl-2-carboxylic acid, also known as PAMBA, is an organic compound characterized by its biphenyl structure, which includes an aminomethyl group and a carboxylic acid functional group. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in relation to G protein-coupled receptors (GPCRs) and other therapeutic targets.

- Molecular Formula : C₁₄H₁₃NO₂

- Molecular Weight : 227.26 g/mol

- Structural Features : The compound features a biphenyl backbone with an aminomethyl substituent at the para position of one phenyl ring and a carboxylic acid group.

Biological Activity

The biological activity of this compound has been explored in various studies, highlighting its role as a building block in the synthesis of bioactive compounds.

1. Interaction with GPR54

Research indicates that PAMBA is involved in the synthesis of bioactive peptides that act as agonists for GPR54, a receptor implicated in reproductive functions and cancer biology. The activation of GPR54 has been linked to the modulation of cell signaling pathways that can influence tumor growth and metastasis.

2. Anticancer Potential

PAMBA and its derivatives have shown promise as anticancer agents. In vitro studies have demonstrated that compounds derived from PAMBA can disrupt critical receptor-ligand interactions, such as those between PD-1 and PD-L1, which are pivotal in immune evasion by tumors. For instance, PAMBA analogs have exhibited low nanomolar inhibitory activity against PD-L1, suggesting their potential utility in cancer immunotherapy .

Case Studies

Several studies have focused on the pharmacological evaluation of PAMBA and its derivatives:

- Study on PD-L1 Inhibition : A series of PAMBA derivatives were synthesized and tested for their ability to inhibit PD-L1. One derivative showed a dissociation constant (kD) of approximately 27 nM, indicating significant binding affinity. This suggests that modifications to the PAMBA structure can enhance its biological efficacy against cancer cells expressing PD-L1 .

- Cytotoxicity Evaluation : In cellular assays involving Jurkat T cells co-cultured with antigen-presenting cells, PAMBA derivatives enhanced T-cell activation by disrupting PD-1/PD-L1 interactions. This underscores the potential of these compounds to boost anti-tumor immune responses .

Comparative Analysis

The biological activity of this compound can be compared with structurally similar compounds:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 4'-(Aminomethyl)-biphenyl-3-carboxylic acid | Similar biphenyl structure | Different position of carboxylic group |

| 3'-(Aminomethyl)-4'-methyl-biphenyl-2-carboxylic acid | Methyl substitution on biphenyl | Alters steric properties |

| 4'-(Hydroxymethyl)-biphenyl-2-carboxylic acid | Hydroxymethyl instead of aminomethyl | Hydroxyl group influences solubility |

This table illustrates how variations in functional groups affect the reactivity and biological properties of these compounds.

Synthesis Methods

The synthesis of this compound involves several methodologies that can influence yield and purity. Common synthetic routes include:

- Direct Amination : The introduction of the aminomethyl group via nucleophilic substitution.

- Carboxylation Reactions : Using carbon dioxide or carbon monoxide to introduce the carboxylic acid functionality.

These methods provide avenues for optimizing the production of PAMBA derivatives with enhanced biological properties.

特性

IUPAC Name |

2-[4-(aminomethyl)phenyl]benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9,15H2,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUNIQRODCAAAQY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CN)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。